![molecular formula C6H2BrClF3N B1288870 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine CAS No. 211122-40-6](/img/structure/B1288870.png)
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a compound that belongs to the class of organic chemicals known as halogenated pyridines. These compounds are characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with various halogens (such as bromine and chlorine) and other functional groups like the trifluoromethyl group.
Synthesis Analysis
The synthesis of halogenated pyridines, including those with trifluoromethyl groups, often involves metalation and functionalization steps. For instance, the synthesis of carboxylic acids from chloro-, bromo-, and iodo(trifluoromethyl)pyridines has been demonstrated through regioexhaustive functionalization, where different positions on the pyridine ring are selectively deprotonated and carboxylated . This indicates that this compound could potentially be synthesized through similar methods, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be analyzed using various spectroscopic techniques and computational methods. For example, a combined experimental and computational study of related bromo- and chloro-pyridine derivatives has provided insights into their synthesis, spectroscopic properties, and molecular structure through X-ray diffraction (XRD) and density functional theory (DFT) . These techniques could be applied to this compound to determine its precise molecular geometry and electronic structure.
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, including carbon-carbon coupling, which is a fundamental reaction in organic synthesis . The presence of halogen atoms on the pyridine ring makes these compounds suitable for nucleophilic substitution reactions, which can be used to introduce new functional groups or form more complex molecules. The reactivity of this compound in such reactions would be influenced by the electron-withdrawing effects of the trifluoromethyl group and the positions of the halogen substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from studies on similar compounds. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine has been performed using FT-IR and NMR spectroscopies, and its non-linear optical (NLO) properties have been determined using DFT methods . These properties are crucial for understanding the behavior of the compound in various environments and its potential applications in materials science or as an intermediate in pharmaceutical synthesis.
Scientific Research Applications
Spectroscopic and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) methods, including B3LYP, CAMB3LYP, and B3PW91 functionals, have been employed to explore its geometric structure, vibrational frequencies, and chemical shift values. Furthermore, the non-linear optical (NLO) properties of the compound were determined using the same methods. These studies provide essential data for understanding the molecular structure and properties of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine, which is critical for its applications in various scientific fields (H. Vural & M. Kara, 2017).
Chemical Functionalization and Synthesis
Research has demonstrated the feasibility of converting chloro-, bromo-, and iodo(trifluoromethyl)pyridines into various carboxylic acids. These processes involve selective deprotonation and subsequent carboxylation, showcasing the compound's versatility in synthetic chemistry. This functionalization approach is vital for developing new compounds and intermediates in pharmaceuticals and agrochemicals (F. Cottet et al., 2004).
Antimicrobial and Antitumor Applications
This compound derivatives have shown potential in antimicrobial and antitumor applications. For instance, studies have explored its effects on pBR322 plasmid DNA and tested its antimicrobial activities using the minimal inhibitory concentration method (MIC). This highlights the compound's potential in biomedical research, particularly in developing new therapeutic agents (H. Vural & M. Kara, 2017).
Preparation of Isomeric Halopyridinecarboxylic Acids
The compound has been used in the preparation of various isomeric halopyridinecarboxylic acids, demonstrating its utility in the synthesis of complex organic molecules. This aspect is crucial for pharmaceutical research, where the creation of diverse molecular structures is often required (F. Cottet & M. Schlosser, 2004).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the pharmaceutical and agrochemical industries . They are often involved in the protection of crops from pests .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired iso common names, indicating their widespread use and potential impact on various biochemical pathways .
Pharmacokinetics
It’s known that the compound has a melting point of 28-32℃ and a predicted boiling point of 2105±350 °C . These properties could potentially influence its bioavailability.
Result of Action
It’s known that several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries, with five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety having been granted market approval .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that certain environmental conditions are necessary for its stability.
Safety and Hazards
Future Directions
Trifluoromethylpyridines and its derivatives have been widely used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
5-bromo-2-chloro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIJBKHHJXXREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618653 | |
Record name | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
211122-40-6 | |
Record name | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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